molecular formula C26H36N6O6 B14599834 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide CAS No. 60240-20-2

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide

Cat. No.: B14599834
CAS No.: 60240-20-2
M. Wt: 528.6 g/mol
InChI Key: QXDQLTOJTAWLBV-FIRPJDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: proline, alanine, proline, phenylalanine, and glycine, with an acetyl group at the N-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed.

    Cleavage: The completed peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidative modifications, particularly at the phenylalanine residue.

    Reduction: Reduction of disulfide bonds if present in a modified form.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized forms of the peptide, potentially altering its biological activity.

    Reduction: Reduced peptides with altered disulfide bond patterns.

Scientific Research Applications

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide
  • N-acetyl-L-prolyl-L-alanyl-L-proline
  • N-acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine

Uniqueness

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide is unique due to its specific sequence of amino acids and the presence of an acetyl group. This structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

CAS No.

60240-20-2

Molecular Formula

C26H36N6O6

Molecular Weight

528.6 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H36N6O6/c1-16(29-24(36)20-10-6-12-31(20)17(2)33)26(38)32-13-7-11-21(32)25(37)30-19(23(35)28-15-22(27)34)14-18-8-4-3-5-9-18/h3-5,8-9,16,19-21H,6-7,10-15H2,1-2H3,(H2,27,34)(H,28,35)(H,29,36)(H,30,37)/t16-,19-,20-,21-/m0/s1

InChI Key

QXDQLTOJTAWLBV-FIRPJDEBSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N)NC(=O)C3CCCN3C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.